Cas no 5087-68-3 ((3aR,8R,9R,9aR,11S,13aR,13bR)-9,11-dihydroxy-2,2,5,13a,14,14-hexamethyl-10-methylidene-7,8,9,9a,10,11,12,13,13a,13b-decahydro-4,8-methanobenzo[3,4]cyclodeca[1,2-d][1,3]dioxol-6(3aH)-one)

(3aR,8R,9R,9aR,11S,13aR,13bR)-9,11-dihydroxy-2,2,5,13a,14,14-hexamethyl-10-methylidene-7,8,9,9a,10,11,12,13,13a,13b-decahydro-4,8-methanobenzo[3,4]cyclodeca[1,2-d][1,3]dioxol-6(3aH)-one structure
5087-68-3 structure
Nome del prodotto:(3aR,8R,9R,9aR,11S,13aR,13bR)-9,11-dihydroxy-2,2,5,13a,14,14-hexamethyl-10-methylidene-7,8,9,9a,10,11,12,13,13a,13b-decahydro-4,8-methanobenzo[3,4]cyclodeca[1,2-d][1,3]dioxol-6(3aH)-one
Numero CAS:5087-68-3
MF:C23H34O5
MW:390.513067722321
CID:1569716
PubChem ID:637459

(3aR,8R,9R,9aR,11S,13aR,13bR)-9,11-dihydroxy-2,2,5,13a,14,14-hexamethyl-10-methylidene-7,8,9,9a,10,11,12,13,13a,13b-decahydro-4,8-methanobenzo[3,4]cyclodeca[1,2-d][1,3]dioxol-6(3aH)-one Proprietà chimiche e fisiche

Nomi e identificatori

    • (3aR,8R,9R,9aR,11S,13aR,13bR)-9,11-dihydroxy-2,2,5,13a,14,14-hexamethyl-10-methylidene-7,8,9,9a,10,11,12,13,13a,13b-decahydro-4,8-methanobenzo[3,4]cyclodeca[1,2-d][1,3]dioxol-6(3aH)-one
    • (2R,6R,7R,10S,12R,13R,14R)-10,13-Dihydroxy-4,4,7,17,18,18-hexamethyl-11-methylene-3,5-dioxatetracyclo[12.3.1.0~2,6~.0~7,12~]octadec-1(17)-en-16-one
    • 4,8-methanobenzo[3,4]cyclodeca[1,2-d]-1,3-dioxol-6(7H)-one, 3a,8,9,9a,10,11,12,13,13a,13b-decahydro-9,11-dihydroxy-2,2,5,13a,14,14-hexamethyl-10-methylene-, (3aR,8R,9R,9aR,11S,13aR,13bR)-
    • rel-(3aR,8R,9R,9aR,11S,13aR,13bR)-9,11-dihydroxy-2,2,5,13a,14,14-hexamethyl-10-methylene-7,8,9,9a,10,11,12,13,13a,13b-decahydro-4,8-methanobenzo[3,4]cyclodeca[1,2-d][1,3]dioxol-6(3aH)-one
    • rel-(3aR,8R,9R,9aR,11S,13aR,13bR)-9,11-dihydroxy-2,2,5,13a,14,14-hexamethyl-10-methylene-7,8,9,9a,10,1
    • DTXSID00348439
    • 5087-68-3
    • AC1LCU9H
    • Inchi: InChI=1S/C23H34O5/c1-11-14(24)8-9-23(7)16(11)18(26)13-10-15(25)12(2)17(21(13,3)4)19-20(23)28-22(5,6)27-19/h13-14,16,18-20,24,26H,1,8-10H2,2-7H3/t13-,14-,16-,18+,19+,20-,23+/m0/s1
    • Chiave InChI: HLFTVSGJYNXFIO-PXEYHYAUSA-N
    • Sorrisi: CC1=C2C3C(C4(CCC(C(=C)C4C(C(C2(C)C)CC1=O)O)O)C)OC(O3)(C)C

Proprietà calcolate

  • Massa esatta: 390.240624
  • Massa monoisotopica: 390.240624
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 0
  • Complessità: 763
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 76
  • XLogP3: 1.7

Proprietà sperimentali

  • Densità: 1.19
  • Punto di ebollizione: 529.1°C at 760 mmHg
  • Punto di infiammabilità: 177.3°C
  • Indice di rifrazione: 1.559

(3aR,8R,9R,9aR,11S,13aR,13bR)-9,11-dihydroxy-2,2,5,13a,14,14-hexamethyl-10-methylidene-7,8,9,9a,10,11,12,13,13a,13b-decahydro-4,8-methanobenzo[3,4]cyclodeca[1,2-d][1,3]dioxol-6(3aH)-one Letteratura correlata

Raccomanda articoli

Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso